molecular formula C19H24N2O3 B2781950 (3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide CAS No. 57277-70-0

(3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide

Cat. No.: B2781950
CAS No.: 57277-70-0
M. Wt: 328.412
InChI Key: QQLDUAREXRIMNR-JAIQZWGSSA-N
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Description

(3r,5r,7r,Z)-N’-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide is a synthetic organic compound that features an adamantane core linked to a carbohydrazide moiety The compound also contains a benzylidene group substituted with hydroxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r,Z)-N’-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a carbohydrazide group. This can be achieved through reactions such as the conversion of adamantane-1-carboxylic acid to adamantane-1-carbohydrazide.

    Condensation Reaction: The carbohydrazide derivative is then reacted with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the benzylidene linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the benzylidene group could yield the corresponding benzyl derivative.

    Substitution: The methoxy and hydroxy groups on the benzylidene ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Benzyl derivatives.

    Substitution Products: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst or catalyst precursor in organic reactions.

    Materials Science:

Biology and Medicine

    Pharmacology: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: Used in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Science: Incorporation into polymers to enhance properties such as thermal stability or mechanical strength.

    Coatings: Potential use in protective coatings due to its stability and functional groups.

Mechanism of Action

The mechanism by which (3r,5r,7r,Z)-N’-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of hydroxy and methoxy groups could facilitate hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Benzylidene Derivatives: Compounds such as benzylideneacetone, which is used in organic synthesis.

Uniqueness

The combination of an adamantane core with a benzylidene carbohydrazide moiety is unique and may confer specific properties such as enhanced stability, specific binding interactions, or unique electronic properties.

Properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-24-17-7-12(2-3-16(17)22)11-20-21-18(23)19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,11,13-15,22H,4-6,8-10H2,1H3,(H,21,23)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLDUAREXRIMNR-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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